molecular formula C16H14F3N7O B2486131 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide CAS No. 2034391-31-4

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2486131
CAS No.: 2034391-31-4
M. Wt: 377.331
InChI Key: LQADCTNFUNTBQW-UHFFFAOYSA-N
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Description

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of triazolo[4,3-b]pyridazine derivatives, which have garnered interest in scientific research due to their potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core This can be achieved through cyclization reactions involving hydrazines and α-haloketones

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The trifluoromethyl group can be oxidized under specific conditions.

  • Reduction: Reduction reactions can be performed to modify the pyrrolidin-3-yl group.

  • Substitution: Substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Trifluoromethyl derivatives with altered oxidation states.

  • Reduction: Reduced forms of the pyrrolidin-3-yl group.

  • Substitution: Derivatives with different functional groups attached.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its biological activity, including potential antitumor properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in cancer treatment.

  • Industry: Its unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to biological responses such as cell cycle arrest and apoptosis. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

  • JNJ-38877605: Another triazolo[4,3-b]pyridazine derivative with potential antitumor activity.

  • Lin28-IN-1632: A related compound with applications in biological research.

Uniqueness: N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide stands out due to its specific structural features and potential applications. Its unique trifluoromethyl group and pyrrolidin-3-yl moiety contribute to its distinct chemical properties and biological activity.

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Properties

IUPAC Name

N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N7O/c17-16(18,19)12-2-1-10(7-20-12)15(27)22-11-5-6-25(8-11)14-4-3-13-23-21-9-26(13)24-14/h1-4,7,9,11H,5-6,8H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQADCTNFUNTBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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